REACTION_CXSMILES
|
Cl[C:2]1[CH:27]=[CH:26][C:5]([C:6]([NH:8]C2C=CC(Cl)=C(NC(=O)C3C=CC(F)=CC=3)C=2)=[O:7])=[C:4]([CH3:28])[N:3]=1.C[C@H]1CNC[C@@H](C)N1>>[CH3:28][C:4]1[N:3]=[CH:2][CH:27]=[CH:26][C:5]=1[C:6]([NH2:8])=[O:7]
|
Name
|
6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide
|
Quantity
|
0.15 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=O)NC2=CC(=C(C=C2)Cl)NC(C2=CC=C(C=C2)F)=O)C=C1)C
|
Name
|
cis-2,6-dimethylpiperazine
|
Quantity
|
0.77 mmol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1N[C@@H](CNC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified by RP-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)N)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |